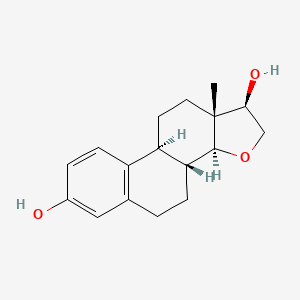![molecular formula C14H28N6 B14668427 2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) CAS No. 40510-19-8](/img/structure/B14668427.png)
2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) is a complex organic compound characterized by its unique structure comprising imidazole rings linked by a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) typically involves the reaction of 1,4-dibromobutane with imidazole derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazoles with different oxidation states.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines. Substitution reactions can result in a variety of substituted imidazole derivatives .
Scientific Research Applications
2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) involves its interaction with specific molecular targets and pathways. The imidazole rings can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol): Similar structure but with hydroxyl groups instead of amine groups.
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Contains oxirane rings instead of imidazole rings.
Butane-1,4-diylbis(bromoacetamide): Contains bromoacetamide groups instead of imidazole rings
Uniqueness
The uniqueness of 2,2’-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine) lies in its specific arrangement of imidazole rings and butane chain, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
Properties
CAS No. |
40510-19-8 |
|---|---|
Molecular Formula |
C14H28N6 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2-[2-[4-[1-(2-aminoethyl)-4,5-dihydroimidazol-2-yl]butyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C14H28N6/c15-5-9-19-11-7-17-13(19)3-1-2-4-14-18-8-12-20(14)10-6-16/h1-12,15-16H2 |
InChI Key |
LEAYWMWBBIGOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CCCCC2=NCCN2CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
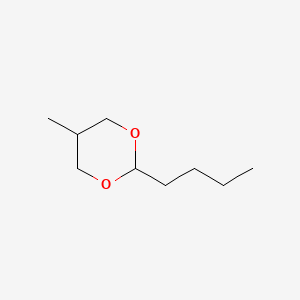
![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

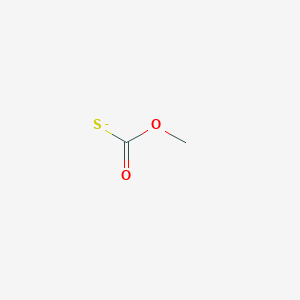
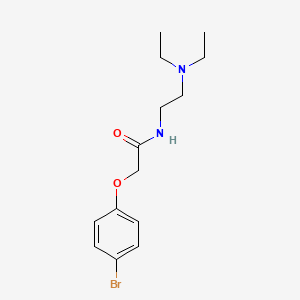
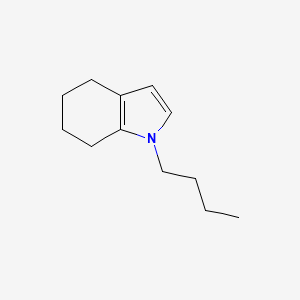
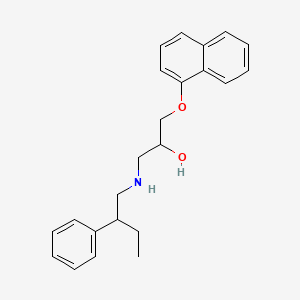
![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
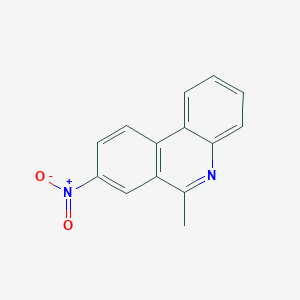
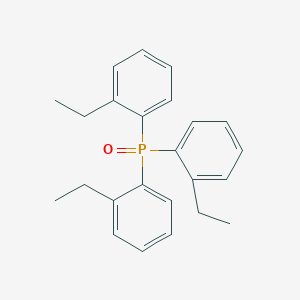
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
